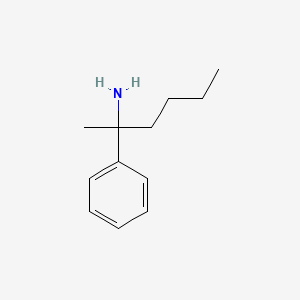
2-Phenylhexan-2-amine
Übersicht
Beschreibung
Alpha-Butyl-alpha-methylbenzylamine: is an organic compound that belongs to the class of amines It is characterized by the presence of a butyl group and a methyl group attached to the alpha position of a benzylamine structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Reductive Amination: One common method for synthesizing 2-Phenylhexan-2-amine involves the reductive amination of a suitable ketone or aldehyde with an amine. For instance, the reaction of butylbenzyl ketone with methylamine in the presence of a reducing agent like sodium cyanoborohydride can yield the desired amine.
Leuckart Reaction: Another method involves the Leuckart reaction, where the corresponding ketone is reacted with formamide and then reduced to form the amine.
Industrial Production Methods: Industrial production of this compound typically involves large-scale reductive amination processes. The reaction conditions are optimized to ensure high yield and purity, often using continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Alpha-Butyl-alpha-methylbenzylamine can undergo oxidation reactions to form corresponding oximes or nitriles.
Reduction: It can be reduced to form secondary or tertiary amines depending on the reagents and conditions used.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products:
Oxidation: Oximes, nitriles.
Reduction: Secondary and tertiary amines.
Substitution: Various substituted benzylamines.
Wissenschaftliche Forschungsanwendungen
Alpha-Butyl-alpha-methylbenzylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the production of specialty chemicals, agrochemicals, and as an intermediate in the synthesis of various industrial products.
Wirkmechanismus
The mechanism of action of 2-Phenylhexan-2-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. For example, it may inhibit or activate specific enzymes involved in metabolic pathways, leading to changes in cellular function.
Vergleich Mit ähnlichen Verbindungen
Alpha-Methylbenzylamine: Similar in structure but lacks the butyl group.
Alpha-Ethyl-alpha-methylbenzylamine: Contains an ethyl group instead of a butyl group.
Alpha-Phenylethylamine: Lacks the methyl and butyl groups but has a similar benzylamine core.
Uniqueness: Alpha-Butyl-alpha-methylbenzylamine is unique due to the presence of both butyl and methyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous.
Eigenschaften
Molekularformel |
C12H19N |
|---|---|
Molekulargewicht |
177.29 g/mol |
IUPAC-Name |
2-phenylhexan-2-amine |
InChI |
InChI=1S/C12H19N/c1-3-4-10-12(2,13)11-8-6-5-7-9-11/h5-9H,3-4,10,13H2,1-2H3 |
InChI-Schlüssel |
CNFNXDFPHOSBHM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(C)(C1=CC=CC=C1)N |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














